molecular formula C9H11N3O B8714997 5-Isopropylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

5-Isopropylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Cat. No. B8714997
M. Wt: 177.20 g/mol
InChI Key: CNHYUSHOBWKQOZ-UHFFFAOYSA-N
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Patent
US07173031B2

Procedure details

5-Isopropylpyrrolo[2,1-f][1,2,4]triazin-4 (3H)-one (0.035 g, 0.198 mmol, 1.0 equiv) was added to phosphorous oxychloride (2.0 ml, 21.5 mmol, 109 equiv) under a nitrogen atmosphere. The reaction mixture was heated to reflux for 1.5 h. The mixture was cooled to room temperature then concentrated in vacuo. The residue was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The aqueous layer was extracted twice with ethyl acetate. The combined organic washes were dried over anhydrous magnesium sulfate and concentrated in vacuo to yield a tan solid that was used in the next step without further purification. MS(ESI+) m/z 196 (M+H)+.
Quantity
0.035 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:5]=[CH:6][N:7]2[C:12]=1[C:11](=O)[NH:10][CH:9]=[N:8]2)([CH3:3])[CH3:2].P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:11]1[C:12]2=[C:4]([CH:1]([CH3:3])[CH3:2])[CH:5]=[CH:6][N:7]2[N:8]=[CH:9][N:10]=1

Inputs

Step One
Name
Quantity
0.035 g
Type
reactant
Smiles
C(C)(C)C=1C=CN2N=CNC(C21)=O
Name
Quantity
2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 h
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic washes were dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a tan solid that
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
ClC1=NC=NN2C1=C(C=C2)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.